2-(4-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide
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Overview
Description
2-(4-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the isoquinoline core, which is further modified by the addition of an imine group and a hydrobromide salt. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide typically involves a multi-step process. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by a series of reactions to construct the isoquinoline core and introduce the imine functionality. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The imine group can be oxidized to a corresponding oxime or other oxidation products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products Formed
Reduction: The major product is 2-(4-Aminophenyl)-1,4-dihydroisoquinolin-3-imine.
Oxidation: Oxidation can yield oxime derivatives or other oxidized forms.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the imine group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine
- 2-(4-Aminophenyl)-1,4-dihydroisoquinolin-3-imine
- 4-Nitrophenylchloroformate
Uniqueness
2-(4-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide is unique due to the presence of both the nitrophenyl and imine groups, which confer distinct chemical reactivity and biological activity. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.BrH/c16-15-9-11-3-1-2-4-12(11)10-17(15)13-5-7-14(8-6-13)18(19)20;/h1-8,16H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVIGTYJGGBQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=N)C3=CC=C(C=C3)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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